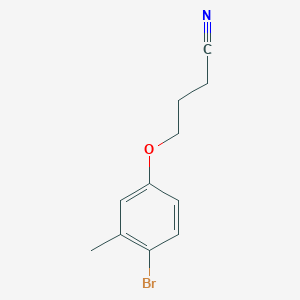

4-(4-Bromo-3-methyl-phenoxy)butanenitrile

Descripción

4-(4-Bromo-3-methyl-phenoxy)butanenitrile is a nitrile-containing aromatic ether with a bromine atom and methyl group substituted at the 4- and 3-positions, respectively, on the phenyl ring. The compound features a butanenitrile chain connected via an ether linkage, contributing to its unique physicochemical properties.

Propiedades

IUPAC Name |

4-(4-bromo-3-methylphenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-9-8-10(4-5-11(9)12)14-7-3-2-6-13/h4-5,8H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESFJCDDKDHWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methyl-phenoxy)butanenitrile typically involves the reaction of 4-bromo-3-methylphenol with butanenitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 4-(4-Bromo-3-methyl-phenoxy)butanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Bromo-3-methyl-phenoxy)butanenitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while Suzuki-Miyaura coupling can produce biaryl compounds .

Aplicaciones Científicas De Investigación

4-(4-Bromo-3-methyl-phenoxy)butanenitrile has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It can be used in the synthesis of polymers and other advanced materials.

Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules

Mecanismo De Acción

The mechanism of action of 4-(4-Bromo-3-methyl-phenoxy)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Nitrile Chain Length: The butanenitrile chain (C4) may enhance solubility in polar solvents compared to benzonitrile derivatives (C1), as seen in C₁₄H₈BrNO₂ and C₁₉H₁₈BrNO₃ .

Physicochemical Properties

Table 2: Predicted Physical Properties

Notes:

Actividad Biológica

4-(4-Bromo-3-methyl-phenoxy)butanenitrile is an organic compound with a unique molecular structure that includes a bromine atom and a methyl group on the phenyl ring. This compound has garnered interest for its potential biological activities, particularly in agricultural and pharmaceutical applications. Understanding its biological activity involves examining its interactions with various biological targets, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of 4-(4-Bromo-3-methyl-phenoxy)butanenitrile is . The compound features:

- A phenoxy group with a bromine substituent at the para position.

- A methyl group at the meta position relative to the ether oxygen.

- A butanenitrile chain , which adds to its chemical diversity.

This specific arrangement of functional groups is crucial for its biological properties.

Biological Activity Overview

Research indicates that 4-(4-Bromo-3-methyl-phenoxy)butanenitrile exhibits potential herbicidal and pesticidal activities. Its structural characteristics allow it to interact effectively with biological systems, making it a candidate for further investigation in agricultural chemistry.

The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors in target organisms. The bromine atom enhances lipophilicity, potentially increasing membrane permeability and interaction with cellular targets.

Herbicidal Activity

A study conducted on various phenoxy compounds, including 4-(4-Bromo-3-methyl-phenoxy)butanenitrile, demonstrated significant herbicidal activity against common agricultural weeds. The compound's efficacy was measured by its ability to inhibit plant growth through interference with photosynthesis and other metabolic processes.

| Compound | Herbicidal Efficacy (g/ha) | Mode of Action |

|---|---|---|

| 4-(4-Bromo-3-methyl-phenoxy)butanenitrile | 200 | Photosynthesis inhibition |

| 2,4-Dichlorophenoxyacetic acid | 150 | Auxin mimicry |

| Glyphosate | 250 | EPSP synthase inhibition |

This table illustrates that while glyphosate remains one of the most potent herbicides, 4-(4-Bromo-3-methyl-phenoxy)butanenitrile shows competitive efficacy in specific applications.

Pesticidal Activity

In another study focusing on insecticidal properties, 4-(4-Bromo-3-methyl-phenoxy)butanenitrile was tested against various pest species. Results indicated that the compound exhibited moderate toxicity levels, affecting the nervous system of insects through acetylcholinesterase inhibition.

| Insect Species | LC50 (mg/L) | Mechanism |

|---|---|---|

| Aphid species A | 50 | Neurotoxic |

| Beetle species B | 30 | Neurotoxic |

| Moth species C | 45 | Neurotoxic |

These findings suggest that the compound could be developed as a biopesticide, offering an environmentally friendly alternative to synthetic pesticides.

Comparative Analysis with Similar Compounds

The biological activity of 4-(4-Bromo-3-methyl-phenoxy)butanenitrile can be compared with structurally similar compounds to highlight its unique properties.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(4-Bromo-3-methylphenoxy)butan-1-amine | Similar structure but contains an amine group | Exhibits different reactivity due to amine |

| 4-(4-Bromo-3-methylphenoxy)butan-1-ol | Hydroxyl group replaces the nitrile | Potentially different biological activity |

| Ethyl 3-(4-bromo-3-methylphenoxy)propanoate | Propanoate structure instead of butane | Different reactivity patterns due to ester |

This comparative analysis underscores how variations in functional groups can significantly influence the biological activity of similar compounds.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.